4-Keto-L-Proline Hydrobromide: Chemical Architecture, Physical Properties, and Applications in Advanced Peptide Engineering
4-Keto-L-Proline Hydrobromide: Chemical Architecture, Physical Properties, and Applications in Advanced Peptide Engineering
Executive Summary
4-Keto-L-proline hydrobromide (CAS: 75776-67-9) is a structurally unique, non-canonical amino acid derivative that serves as a critical intermediate in pharmaceutical synthesis and an advanced tool in biophysical chemistry[1]. By introducing a ketone functional group at the C4 position of the pyrrolidine ring, this molecule provides a distinct vibrational signature for infrared (IR) spectroscopy and acts as a specific substrate for mammalian oxidoreductases[2][3]. This technical guide details its chemical architecture, physical properties, and field-proven experimental protocols for its application in peptide engineering and enzymatic assays.
Chemical Architecture & Structural Dynamics
4-Keto-L-proline hydrobromide, systematically named (2S)-4-oxopyrrolidine-2-carboxylic acid hydrobromide, features a five-membered pyrrolidine ring with a carboxylic acid at C2 and a ketone at C4[4].
The Causality of the Hydrobromide Salt: The free base form of 4-keto-L-proline is inherently unstable. The secondary amine of the pyrrolidine ring can undergo intermolecular nucleophilic attack on the C4 ketone of an adjacent molecule, leading to unwanted Schiff base formation and rapid polymerization. The hydrobromide (HBr) salt protonates the pyrrolidine nitrogen, eliminating its nucleophilicity and locking the molecule into a stable, crystalline state[1]. Furthermore, this salt formation significantly enhances its solubility in polar solvents (e.g., water, methanol), which is an absolute prerequisite for downstream aqueous enzymatic assays and solid-phase peptide synthesis (SPPS)[1].
Physical and Physicochemical Properties
A comprehensive understanding of the physical properties of 4-keto-L-proline hydrobromide is essential for maintaining its structural integrity during storage and experimental handling[4][5].
| Property | Value |
| CAS Number | 75776-67-9 |
| Molecular Formula | C₅H₈BrNO₃ (or C₅H₇NO₃·HBr) |
| Molecular Weight | 210.03 g/mol |
| Appearance | White to off-white/yellow crystalline solid |
| Melting Point | 134 – 140 °C (dec.) |
| Optical Rotation | [α]²²/D = −32.0° (c = 0.5 in methanol) |
| InChI Key | SFSROLZHCPCODJ-WCCKRBBISA-N |
Storage & Handling: The compound is highly moisture-sensitive. It must be stored desiccated at 2–8 °C under an inert gas (e.g., argon or nitrogen) to prevent hygroscopic degradation and maintain the stereochemical integrity of the (2S) chiral center[4][5].
Advanced Applications & Experimental Workflows
Application A: Site-Specific Infrared Probe for Proline Isomerization
Proline plays a critical role in protein folding due to its unique ability to undergo cis-trans isomerization. However, native proline lacks a distinct vibrational mode in a clear IR spectral window. 4-Keto-L-proline solves this by introducing a C=O stretching vibration at ~1761 cm⁻¹ (in D₂O), which is highly sensitive to the local electrostatic and hydration environment[2]. This allows researchers to monitor cis-trans isomerization and peptide dimer formation in real-time without bulky fluorophores[2].
Application B: Enzymatic Substrate for BDH2 (4-Oxo-L-Proline Reductase)
Recent biochemical recharacterization has identified mammalian cytosolic type 2 (R)-β-hydroxybutyrate dehydrogenase (BDH2) as a highly specific 4-oxo-L-proline reductase[3]. BDH2 catalyzes the NADH-dependent reversible reduction of 4-keto-L-proline to cis-4-hydroxy-L-proline[3]. This discovery fundamentally shifts our understanding of mammalian amino acid metabolism, positioning 4-keto-L-proline as a key endogenous metabolite[3].
Fig 1: Metabolic reduction of 4-Keto-L-Proline to cis-4-Hydroxy-L-Proline mediated by the BDH2 enzyme.
Field-Proven Experimental Protocols
Protocol 1: Incorporation of 4-Keto-L-Proline via FMOC-SPPS
To utilize 4-keto-L-proline as an IR probe, it must be incorporated into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). The following protocol ensures high-yield coupling without racemization[2].
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Resin Preparation: Swell Rink Amide AM resin in dimethylformamide (DMF) for 30 minutes to maximize surface area.
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Deprotection: Remove the FMOC protecting group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.
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Coupling (Critical Step): Pre-activate FMOC-L-Pro(4-keto)-OH (3 equivalents) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 3 minutes. Add to the resin and agitate for 60 minutes at room temperature.
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Causality Rule: Oxyma Pure is strictly preferred over HOBt in this step to minimize racemization at the highly sensitive α-carbon adjacent to the electron-withdrawing pyrrolidine ring.
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-
Cleavage: Cleave the peptide from the resin using a Trifluoroacetic Acid (TFA) cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours[2].
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Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via reversed-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA[2].
Fig 2: Step-by-step FMOC-SPPS workflow for incorporating 4-Keto-L-Proline into custom peptide sequences.
Protocol 2: Enzymatic Assay for BDH2 Activity
This self-validating continuous spectrophotometric assay measures the rate of NADH oxidation to quantify BDH2-mediated reduction of 4-keto-L-proline[3][6].
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Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4) containing 150 mM NaCl.
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Reagent Assembly: In a quartz cuvette (1 cm path length), combine 900 µL of buffer, 50 µL of 4 mM NADH (final conc. 0.2 mM), and 10 µL of purified recombinant human BDH2 enzyme (approx. 2 µg)[6].
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Baseline Measurement: Record the absorbance at 340 nm for 2 minutes to establish a stable baseline. Causality Rule: This step acts as a negative control to account for any non-specific NADH auto-oxidation before the substrate is introduced.
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Reaction Initiation: Add 40 µL of 50 mM 4-keto-L-proline hydrobromide (final conc. 2.0 mM) to initiate the reaction[6].
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Data Acquisition: Monitor the linear decrease in absorbance at 340 nm over 15 minutes.
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Validation: The stoichiometric conversion is validated by derivatizing the reaction product with L-FDVA and analyzing it via LC-MS to confirm the exclusive formation of cis-4-hydroxy-L-proline[6].
Conclusion
4-Keto-L-proline hydrobromide bridges the gap between synthetic organic chemistry and advanced biophysics. By leveraging its unique structural dynamics—stabilized by its hydrobromide salt form—researchers can utilize it as a high-precision IR probe for peptide folding dynamics or as a specialized substrate for probing mammalian oxidoreductase pathways. Strict adherence to moisture-free storage and optimized SPPS coupling protocols ensures the compound's integrity and maximizes experimental reproducibility.
References
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Abaskharon, R. M., Mukherjee, D., & Gai, F. (2019). 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation. The Journal of Physical Chemistry B, 123(24), 5079–5085. Retrieved from:[Link]
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Staniszewski, A., et al. (2021). β-hydroxybutyrate Dehydrogenase (BDH2) is 4-oxo-L-proline Reductase (EC 1.1.1.104). bioRxiv. Retrieved from:[Link]
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- 5. 4-Oxo-L-proline hydrobromide, 90+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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